Penicillin O potassium
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Overview
Description
Penicillin O Potassium is a member of the penicillin family, which is a group of β-lactam antibiotics. These antibiotics are widely used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and is used in various medical applications to combat infections caused by susceptible organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin O Potassium is synthesized through a semi-synthetic process. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), is obtained through fermentation using Penicillium chrysogenum. The side chain is then chemically modified to produce this compound. The synthesis involves the condensation of 6-APA with specific side chain precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Penicillium chrysogenum is cultured in bioreactors with a nutrient-rich medium. The fermentation process is optimized to maximize the yield of 6-APA. After fermentation, the penicillin is extracted and purified. The final product is obtained by adding potassium hydroxide to form the potassium salt of Penicillin O .
Chemical Reactions Analysis
Types of Reactions: Penicillin O Potassium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: These reactions can modify the side chains, affecting the antibiotic’s activity.
Substitution: The side chains can be substituted with different functional groups to create derivatives with varying properties.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamase enzymes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired modification.
Major Products Formed:
Hydrolysis: Results in the formation of penicilloic acid.
Oxidation: Produces oxidized derivatives of the side chain.
Substitution: Leads to the formation of various penicillin derivatives.
Scientific Research Applications
Penicillin O Potassium has numerous applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in studies on bacterial resistance mechanisms and the role of β-lactamase enzymes.
Medicine: Widely used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Utilized in the production of semi-synthetic penicillins and as a standard in antibiotic assays .
Mechanism of Action
Penicillin O Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the transpeptidation enzyme, which is responsible for cross-linking the peptidoglycan chains. As a result, the bacterial cell wall is weakened, leading to cell lysis and death due to osmotic pressure .
Comparison with Similar Compounds
Amoxicillin: A broad-spectrum penicillin that is effective against both Gram-positive and Gram-negative bacteria.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria .
Penicillin O Potassium’s unique stability and effectiveness make it a valuable antibiotic in both clinical and research settings.
Properties
CAS No. |
897-61-0 |
---|---|
Molecular Formula |
C13H17KN2O4S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S2.K/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |
InChI Key |
ONYTXCTVWDZLFD-GITWGATASA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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